

The Role of JNJ-17156516 in Pancreatitis Research: A Technical Guide

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Compound of Interest		
Compound Name:	JNJ-17156516	
Cat. No.:	B1672998	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigational compound **JNJ-17156516**, a potent and selective cholecystokinin 1 (CCK1) receptor antagonist, and its role in preclinical pancreatitis research. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.

Core Concepts: CCK1 Receptor Antagonism in Pancreatitis

Cholecystokinin (CCK) is a peptide hormone that plays a crucial role in pancreatic enzyme secretion. Under pathological conditions, such as in acute pancreatitis, excessive stimulation of the CCK1 receptor is believed to contribute to the premature activation of digestive enzymes within the pancreas, leading to autodigestion, inflammation, and tissue damage. **JNJ-17156516** has been investigated for its therapeutic potential in mitigating these effects by blocking the CCK1 receptor.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for **JNJ-17156516**.

Table 1: In Vitro Receptor Binding Affinity and Selectivity of JNJ-17156516



Species	Receptor	Binding Affinity (pKi)	Selectivity (fold) vs. CCK2 Receptor
Human	CCK1	7.96 ± 0.11	~160
Rat	CCK1	8.02 ± 0.11	~230
Canine	CCK1	7.98 ± 0.04	~75

Table 2: In Vivo Efficacy of **JNJ-17156516** in a Rat Model of Bile Duct Ligation-Induced Pancreatitis

Compound	Parameter	ED ₅₀ (p.o.)	Duration of Action
JNJ-17156516	Inhibition of CCK8S- induced elevation of plasma amylase	8.2 μmol/kg	6 hours
Dexloxiglumide	Inhibition of CCK8S- induced elevation of plasma amylase	>30 μmol/kg	2 hours

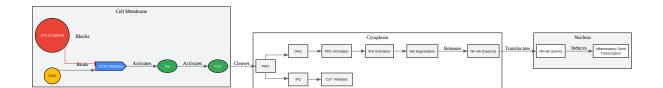
Table 3: Pharmacokinetic Profile of JNJ-17156516 in Rats

Parameter	Value
Half-life (t½)	3.0 ± 0.5 hours
Bioavailability (oral)	108 ± 10%

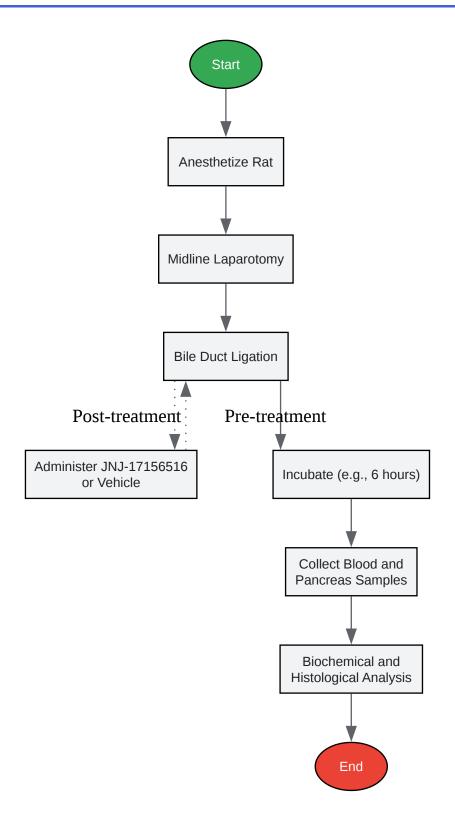
Signaling Pathways

The following diagram illustrates the proposed signaling pathway of CCK1 receptor activation in pancreatic acinar cells and the inhibitory action of **JNJ-17156516**.









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